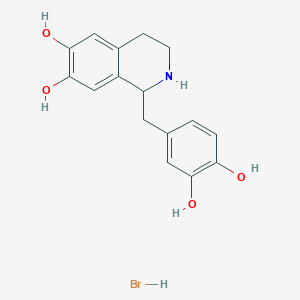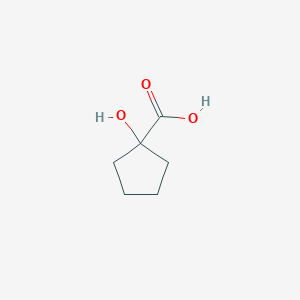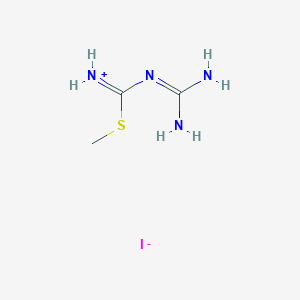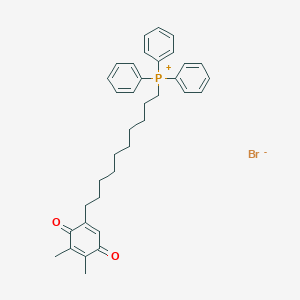
Visomitin
Descripción general
Descripción
Visomitin, also known as SKQ1, is a novel mitochondrial-targeted antioxidant . It holds promise in the treatment of inflammation associated with ocular surface diseases such as dry eye disease (DED) and corneal wounds .
Synthesis Analysis
The synthesis of Visomitin involves complex chemical processes . It is a mitochondrial-targeted antioxidant that has shown promise in the treatment of inflammation associated with ocular surface diseases .Molecular Structure Analysis
Visomitin has a molecular formula of C36H42BrO2P and a molecular weight of 617.6 g/mol . Its structure includes a 10-(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium bromide .Chemical Reactions Analysis
Visomitin is a mitochondria-targeted antioxidant that effectively eliminates excessive intracellular reactive oxygen species (ROS) and exhibits anti-inflammatory effects .Physical And Chemical Properties Analysis
Visomitin has a molecular weight of 617.6 g/mol and a molecular formula of C36H42BrO2P . It is stable if stored as directed and should be protected from light and heat .Aplicaciones Científicas De Investigación
Dry Eye Syndrome (DES) Treatment
Visomitin has been studied for its efficacy in treating Dry Eye Syndrome . Clinical trials have demonstrated that Visomitin eye drops significantly improve the symptoms of DES, such as dryness, burning, and blurred vision . The active component SkQ1 enhances the stability of the tear film and reduces corneal damage, making it a valuable therapeutic option for DES patients.
Leber’s Hereditary Optic Neuropathy (LHON)
In the treatment of Leber’s Hereditary Optic Neuropathy , a rare mitochondrial disease leading to blindness, Visomitin has been granted Orphan Drug Designation by the FDA . It has shown consistent improvement in visual acuity over several years in LHON patients, particularly in those with low chances of spontaneous improvement.
Antioxidant Properties and Ocular Surface Protection
Visomitin’s antioxidant properties have been explored for ocular surface protection. Studies suggest that it can significantly suppress the production of inflammatory biomarkers like prostaglandin E2 (PGE2) and enhance corneal epithelial wound healing . This indicates its potential role in managing ocular surface inflammation and promoting recovery from corneal wounds.
Mitochondrial Diseases
Visomitin’s role in mitochondrial diseases extends beyond LHON. Its ability to sustain and restore mitochondrial function makes it a candidate for treating a range of mitochondrial dysfunctions within the eye, which are common in diseases like glaucoma, diabetic retinopathy, and age-related macular degeneration (AMD) .
Pharmacodynamics and Mechanism of Action
The pharmacodynamics of Visomitin reveal that its active ingredient, PDTP, exhibits high antioxidant activity at nanomolar concentrations. It stimulates corneal epithelialization and increases tear film stability, addressing key clinical needs in ocular diseases .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies indicate that PDTP, the active compound in Visomitin, is not detected in the blood when administered as eye drops, suggesting localized action with minimal systemic exposure. Oral administration shows a plasma half-life of approximately 45 minutes, indicating rapid metabolism and clearance . This supports its safety profile for ocular use.
Safety And Hazards
Direcciones Futuras
Visomitin has reached Phase III in the U.S. for dry eye disease . It has been granted orphan drug designation by the FDA for the treatment of Leber’s Hereditary Optic Neuropathy (LHON), a rare inherited condition that can lead to blindness . Mitotech is planning to start a Phase 2 with Visomitin in LHON in 2022 . It has also shown consistent improvement in visual acuity over several years in LHON patients involved in a three-year open-label Phase 2a study conducted outside the United States .
Propiedades
IUPAC Name |
10-(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42O2P.BrH/c1-29-30(2)36(38)31(28-35(29)37)20-12-7-5-3-4-6-8-19-27-39(32-21-13-9-14-22-32,33-23-15-10-16-24-33)34-25-17-11-18-26-34;/h9-11,13-18,21-26,28H,3-8,12,19-20,27H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHFWTRUGAFNKW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CC1=O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42BrO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Visomitin | |
CAS RN |
934826-68-3 | |
| Record name | SKQ-1 bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934826683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SKQ-1 BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B14500J3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



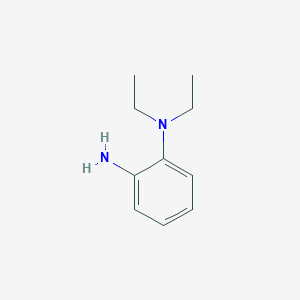

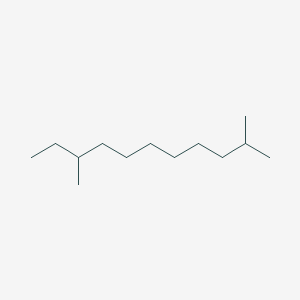





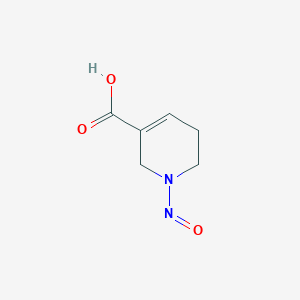

![4-[(6-Hydroxy-5-nitro-M-tolyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B104295.png)
